Epidepride Hydrochloride is a compound that serves as a selective antagonist for dopamine D2 receptors. It is primarily utilized in neuropharmacological research, particularly in studies related to dopamine receptor imaging and the investigation of psychiatric disorders. The compound is notable for its high affinity for dopamine D2 receptors, making it a valuable tool in both basic and applied research settings.
Epidepride Hydrochloride is classified as a radiolabeled compound, specifically a radiotracer used in single-photon emission computed tomography imaging. It is synthesized from various chemical precursors, including 5-iodo-2,3-dimethoxybenzoic acid and (S)-(-)-2-aminomethyl-1-ethylpyrrolidine. The resulting product is often labeled with isotopes such as iodine-123 or iodine-125 for imaging applications in neuroscience .
The synthesis of Epidepride Hydrochloride involves several key steps:
The synthesis employs standard laboratory techniques such as refluxing, extraction, and chromatography, ensuring that the final product meets the required specifications for further applications.
The molecular formula of Epidepride Hydrochloride is CHClNOI. Its structure features a complex arrangement that includes:
The compound's three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its conformational properties and stability under various conditions .
Epidepride Hydrochloride undergoes several chemical reactions that are critical for its stability and functionality:
These reactions are crucial for understanding the compound's behavior in biological systems and its potential interactions with other substances.
Epidepride Hydrochloride acts primarily as an antagonist at dopamine D2 receptors in the brain. Its mechanism involves:
This mechanism makes Epidepride a useful agent for studying dopaminergic function and dysfunction in clinical settings.
Epidepride Hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for researchers when considering the handling, storage, and application of Epidepride in experimental settings .
Epidepride Hydrochloride has several applications in scientific research:
Epidepride HCl ((S)-N-((1-Ethyl-2-pyrrolidinyl)methyl)-5-iodo-2,3-dimethoxybenzamide hydrochloride) emerged from systematic structure-activity relationship (SAR) studies of substituted benzamide antipsychotics in the late 1980s. Researchers sought high-affinity dopamine D2/D3 receptor ligands capable of imaging extrastriatal brain regions. Early benzamides like sulpiride showed limited potency, while remoxipride (introduced 1992) was withdrawn due to hematological toxicity [1] [2]. Epidepride was designed by combining structural features of isoremoxipride (FLB-457) and iodopride, resulting in picomolar affinity for D2/D3 receptors (Ki = 24 pM) [2]. Its development timeline reflects key milestones:
Pharmacologically, epidepride’s significance lies in its 50-fold higher affinity for D2 receptors than raclopride and its ability to label both high- and low-density receptor populations. This allowed quantification of receptor densities in cortical and subcortical regions previously inaccessible to PET/SPECT imaging [3] [5].
Table 1: Evolution of Benzamide-Based D2 Receptor Ligands
Compound | Affinity (Ki, nM) | Key Advantage | Limitation | |
---|---|---|---|---|
Sulpiride | 18.2 | Initial D2 selectivity | Low potency | |
Raclopride | 1.8 | PET compatibility | Limited extrastriatal binding | |
Eticlopride | 0.09 | Subnanomolar affinity | Clinical toxicity | |
Epidepride | 0.000024 | Extrastriatal imaging | Slow kinetics | |
Fallypride | 0.02 | PET compatibility | Higher lipophilicity | [1] [2] [8] |
Epidepride HCl belongs to the substituted benzamide class of dopamine receptor antagonists, specifically categorized as an iodinated methoxybenzamide derivative. Its chemical structure comprises three key domains:
Structural optimization focused on:
Notable analogues include:
Table 2: Structural Analogues of Epidepride
Compound | Modification | Affinity (Ki, nM) | Imaging Application | |
---|---|---|---|---|
Epidepride | Parent | 0.000024 | SPECT (D2/D3 extrastriatal) | |
[¹²³I]Iodopride | Desmethoxy | 0.43 | SPECT (striatal) | |
[¹⁸F]Fallypride | 5-(3-fluoropropyl) | 0.02 | PET (extrastriatal) | |
[¹¹C]FLB-457 | 5-Bromo | 0.02 | PET (extrastriatal) | |
Nalepride | N-allyl | 0.000020 | Preclinical SPECT | [2] [8] [10] |
Epidepride HCl revolutionized dopamine research by enabling quantification of D2/D3 receptors in extrastriatal regions critical to cognition, emotion, and reward processing. Its unique properties include:
Research Applications:1. Schizophrenia Models:- SPECT with [¹²³I]epidepride revealed 21–32% decreased D2 binding in thalamus/temporal cortex of MK-801-induced rat models, correlating with cognitive symptoms [3]- Postmortem autoradiography showed disrupted receptor gradients between nucleus accumbens and dorsal striatum in type 1 alcoholics (21–32% deficits) [5]
Table 3: Epidepride in Disease Research
Disease Model | Key Finding | Method | Reference Region | |
---|---|---|---|---|
Schizophrenia (MK-801 rat) | ↓32% thalamic D2 | [¹²³I]SPECT | Cerebellum | |
Type 1 Alcoholism | ↓21-32% striatal D2 | Autoradiography | White matter | |
Parkinson’s Disease | ↑15% cortical D2 | Postmortem | Cerebellum | |
Depression | ↓18% temporal D2 | SPECT | Cerebellum | [3] [5] [8] |
Technical Advances:
Epidepride’s legacy persists through next-generation tracers like [¹⁸F]fallypride, yet it remains the gold standard for SPECT-based extrastriatal D2/D3 quantification due to its unmatched affinity and selectivity profile [8] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0